Deamino Dpn sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino Dpn sodium salt is a powerful, water-soluble reagent that has become increasingly popular in the scientific research field. It is used in a variety of biochemical, physiological, and molecular biology experiments, and is a critical component in many lab experiments.
Scientific Research Applications
Hemostatic Applications in Surgery : DDAVP is used in pediatric patients with bleeding disorders, such as mild factor VIII deficiency and von Willebrand disease, undergoing surgeries. It helps control bleeding but can cause significant hyponatremia (Sharma & Stein, 2014).
Treatment of Inflammatory and Respiratory Diseases : A DP2 receptor antagonist, which includes a sodium salt form of DDAVP, is suggested for treating inflammatory and respiratory diseases, particularly asthma (Norman, 2011).
Renal Function Effects : DDAVP influences renal function, indicated by changes in urine volume and augmentation of U/P-inulin ratio, suggesting an improvement in permeability at the descending limb of Henle (Scheitza, 1975).
Chemical Preparation and Usage : The chapter by Kaplan (1957) details the procedure for preparing inosine triphosphate (ITP), deamino-diphosphopyridine nucleotide (DPN), and inosinic acids, highlighting the chemical processing and potential applications of deamino Dpn derivatives (Kaplan, 1957).
Management of Hyponatremia : DDAVP is used to minimize water excretion during hyponatremia correction, indicating its role in managing water retention and electrolyte balance (Achinger & Ayus, 2019).
Effects on Sodium Transport : Studies have shown that DDAVP influences sodium transport across epithelial surfaces, which is crucial in maintaining electrolyte balance (Bakoš, Ponec, & Lichardus, 1990).
Effectiveness in Central Diabetes Insipidus : Oral DDAVP tablets have been found effective and safe in treating patients with central diabetes insipidus, demonstrating its role in controlling diuresis (Fukuda, Hizuka, & Takano, 2003).
Long-term Blood Pressure Effects : Chronic stimulation of vasopressin V2 receptor by DDAVP can raise basal blood pressure and exacerbate salt-sensitive hypertension, indicating its significant impact on cardiovascular function (Fernandes et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Deamino Dpn sodium salt, also known as Deamino NAD or Nicotinamide hypoxanthine dinucleotide sodium salt , primarily targets several enzymes. These include NH (3)-dependent NAD (+) synthetase in Escherichia coli (strain K12) and Bacillus subtilis (strain 168), Nicotinamide mononucleotide adenylyltransferase 1 and 3 in humans, and Nicotinate-nucleotide adenylyltransferase in Bacillus subtilis (strain 168) . These enzymes play crucial roles in various biochemical reactions, including the synthesis of NAD+, a vital coenzyme in cellular metabolism.
Mode of Action
It is known to interact with its target enzymes, potentially influencing their activity and thus altering the biochemical reactions they catalyze .
Biochemical Pathways
This compound is involved in the NAD+ synthesis pathway. By interacting with the aforementioned enzymes, it may influence the production of NAD+, a coenzyme that plays a critical role in numerous metabolic reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on NAD+ synthesis. By potentially affecting the activity of enzymes involved in this process, it may impact cellular metabolism and energy production .
properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMOYFWBERFQAR-QYZPTAICSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6NaO15P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104809-38-3 |
Source
|
Record name | Nicotinamide hypoxanthinedinucleotide sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.